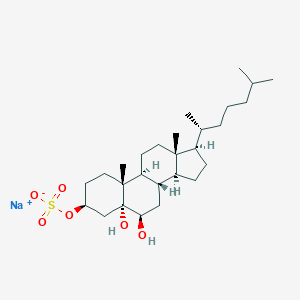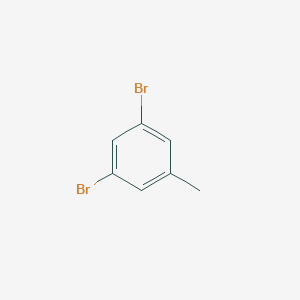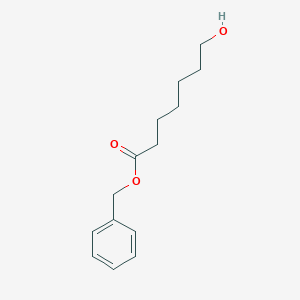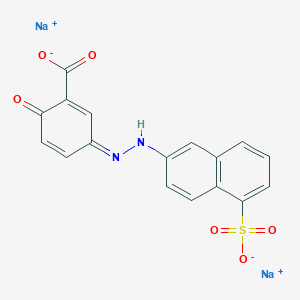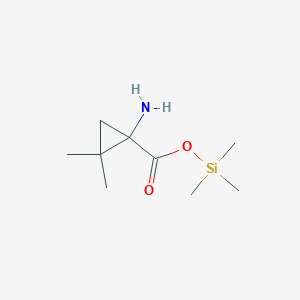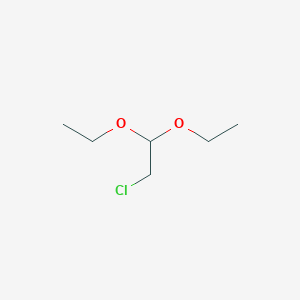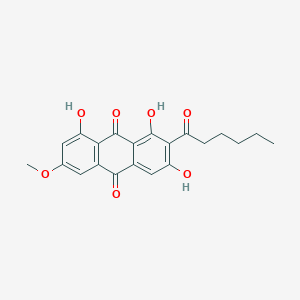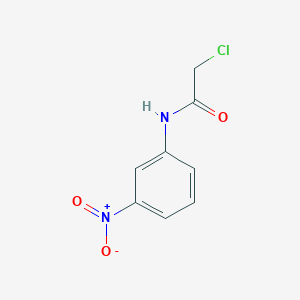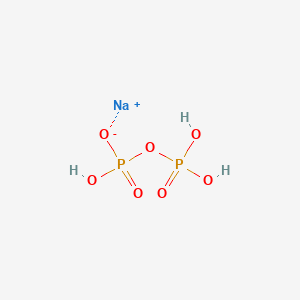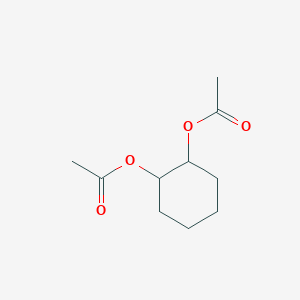
Diacétate de cis-1,2-cyclohexanediol
Vue d'ensemble
Description
cis-1,2-Cyclohexanediol diacetate: is an organic compound with the molecular formula C10H16O4 and a molecular weight of 200.2316 g/mol . It is a diacetate ester of cis-1,2-cyclohexanediol, characterized by the presence of two acetoxy groups attached to a cyclohexane ring. This compound is used in various chemical reactions and has applications in scientific research.
Applications De Recherche Scientifique
cis-1,2-Cyclohexanediol diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor for other chemical compounds.
Mécanisme D'action
Target of Action
It’s known that the compound can be involved in reactions catalyzed by certain enzymes or catalysts .
Mode of Action
It has been reported to undergo dehydrogenation to form catechol in the presence of silica nickel species nanoparticle catalysts . It can also interact with enzymes like Gluconobacter oxydans (ATCC 621) to undergo enzymatic oxidation .
Action Environment
It’s generally recommended to store the compound in a dry, cool, and well-ventilated place .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: cis-1,2-Cyclohexanediol diacetate can be synthesized through the acetylation of cis-1,2-cyclohexanediol. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine or sulfuric acid to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the formation of the desired diacetate ester .
Industrial Production Methods: In an industrial setting, the production of cis-1,2-cyclohexanediol diacetate follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: cis-1,2-Cyclohexanediol diacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetoxy groups are replaced by other nucleophiles.
Hydrolysis: The diacetate ester can be hydrolyzed to yield cis-1,2-cyclohexanediol and acetic acid.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium acetate or potassium hydroxide can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the diacetate ester.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: cis-1,2-Cyclohexanediol and acetic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Comparaison Avec Des Composés Similaires
trans-1,2-Cyclohexanediol diacetate: The trans isomer of the compound, differing in the spatial arrangement of the acetoxy groups.
cis-1,2-Cyclohexanediol: The parent diol compound without the acetoxy groups.
trans-1,2-Cyclohexanediol: The trans isomer of the parent diol compound.
Uniqueness: cis-1,2-Cyclohexanediol diacetate is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. The presence of two acetoxy groups also makes it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
[(1R,2R)-2-acetyloxycyclohexyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-7(11)13-9-5-3-4-6-10(9)14-8(2)12/h9-10H,3-6H2,1-2H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTPWRQTPXJRSP-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCCC1OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CCCC[C@H]1OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


